2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide is a complex organic compound with significant potential in pharmaceutical applications, particularly in neurological research. This compound is classified as a beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, which positions it as a candidate for therapeutic strategies in Alzheimer's disease management.
The compound is synthesized and characterized by various chemical suppliers and research institutions. Notably, it is referenced in databases such as BenchChem and EvitaChem, indicating its availability for scientific research and potential clinical applications.
This compound falls under the category of small molecule inhibitors targeting specific enzymes involved in amyloid-beta peptide production. Its structural complexity includes multiple aromatic rings and functional groups that contribute to its biological activity.
The synthesis of 2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide typically involves several steps of organic synthesis techniques including:
The synthesis process may utilize starting materials that include biphenyl derivatives and tetrahydronaphthalene structures. Specific reagents such as N,N-dimethylacetamide are critical in achieving the final product. The reaction conditions (temperature, time, solvents) must be optimized to maximize yield and purity.
The molecular formula of 2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide is with a molecular weight of 385.5 g/mol.
This structure features a complex arrangement of rings and functional groups that are essential for its biological activity.
The primary reaction involving 2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide is its interaction with BACE1. As a noncompetitive inhibitor, it binds to an allosteric site on the enzyme rather than the active site.
This binding mechanism results in decreased production of amyloid-beta peptides from the amyloid precursor protein. The compound's ability to modulate enzyme activity without direct competition with substrate highlights its therapeutic potential.
The mechanism of action for 2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide involves:
The compound appears as a solid powder with a purity greater than 98%.
It is soluble in dimethyl sulfoxide (DMSO), which facilitates its use in biological assays and experiments. The stability of this compound under various conditions should also be considered for practical applications.
The primary application of 2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide lies in Alzheimer's disease research:
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7